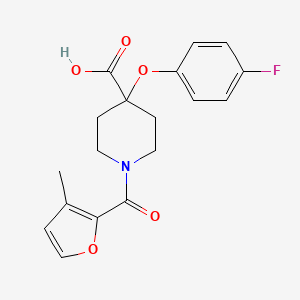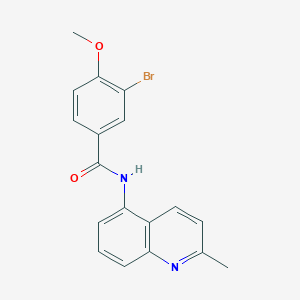
N-(2-fluoro-5-methylphenyl)-N'-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-5-methylphenyl)-N'-(4-fluorophenyl)urea, also known as FMF-04-159-2, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied extensively for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of N-(2-fluoro-5-methylphenyl)-N'-(4-fluorophenyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2-fluoro-5-methylphenyl)-N'-(4-fluorophenyl)urea has been shown to have a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce the formation of new blood vessels that are necessary for tumor growth. Additionally, N-(2-fluoro-5-methylphenyl)-N'-(4-fluorophenyl)urea has been shown to have low toxicity in normal cells, which is a promising characteristic for a potential therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-fluoro-5-methylphenyl)-N'-(4-fluorophenyl)urea in lab experiments is its potential as a therapeutic agent for cancer treatment. This compound has shown significant anti-tumor activity in preclinical studies, which makes it a promising candidate for further research. However, one of the limitations of using N-(2-fluoro-5-methylphenyl)-N'-(4-fluorophenyl)urea in lab experiments is its complex synthesis process, which can be time-consuming and costly.
Direcciones Futuras
There are several potential future directions for research on N-(2-fluoro-5-methylphenyl)-N'-(4-fluorophenyl)urea. One area of research could focus on optimizing the synthesis process to make it more efficient and cost-effective. Another area of research could focus on further understanding the mechanism of action of this compound and identifying potential targets for cancer treatment. Additionally, further preclinical studies could be conducted to evaluate the safety and efficacy of N-(2-fluoro-5-methylphenyl)-N'-(4-fluorophenyl)urea in animal models before moving on to clinical trials.
Métodos De Síntesis
N-(2-fluoro-5-methylphenyl)-N'-(4-fluorophenyl)urea can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-fluoro-5-methylphenylamine with 4-fluorobenzoyl chloride to form an intermediate product. This intermediate product is then reacted with urea to form N-(2-fluoro-5-methylphenyl)-N'-(4-fluorophenyl)urea.
Aplicaciones Científicas De Investigación
N-(2-fluoro-5-methylphenyl)-N'-(4-fluorophenyl)urea has been studied extensively for its potential as a therapeutic agent for cancer treatment. In preclinical studies, this compound has shown significant anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O/c1-9-2-7-12(16)13(8-9)18-14(19)17-11-5-3-10(15)4-6-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYFUWFDFJFLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5311594.png)

![2-isopropyl-5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-4(3H)-pyrimidinone](/img/structure/B5311608.png)
![2-(4-thiomorpholinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5311645.png)
![N-methyl-2-(3-morpholinyl)-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide hydrochloride](/img/structure/B5311652.png)
![3-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5311654.png)
![(2R*,3S*,6R*)-5-benzyl-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5311659.png)
![4-{[(3-methylphenyl)acetyl]amino}benzamide](/img/structure/B5311664.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5311676.png)
![N-{3-[(2-hydroxyethyl)thio]-5-nitrophenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5311677.png)


![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(cyclopropylamino)-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5311689.png)
![3-{[(4-bromo-2-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5311691.png)